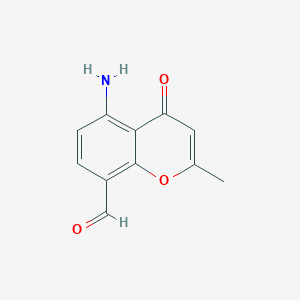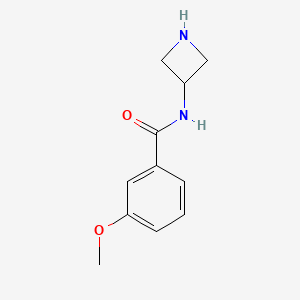
4-Ethoxy-2-methylquinolin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-2-methylquinolin-6-amine is a heterocyclic aromatic compound with a quinoline backbone. This compound is characterized by the presence of an ethoxy group at the 4th position, a methyl group at the 2nd position, and an amine group at the 6th position of the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Ethoxy-2-methylquinolin-6-amin kann durch verschiedene Methoden erreicht werden. Ein gängiger Ansatz beinhaltet die Cyclisierung von Anilinderivaten mit Diethyl-ethoxymethylenmalonat, gefolgt von anschließenden Modifikationen der funktionellen Gruppen . Die Reaktion erfordert typischerweise saure oder basische Bedingungen und erhöhte Temperaturen, um den Cyclisierungsprozess zu ermöglichen.
Industrielle Produktionsmethoden
Die industrielle Produktion von Chinolinderivaten, einschließlich 4-Ethoxy-2-methylquinolin-6-amin, umfasst häufig großtechnische Cyclisierungsreaktionen unter Verwendung leicht verfügbarer Ausgangsmaterialien. Übergangsmetallkatalysierte Reaktionen, wie z. B. Palladium-katalysierte Kreuzkupplung, werden ebenfalls eingesetzt, um spezifische funktionelle Gruppen einzuführen .
Analyse Chemischer Reaktionen
Reaktionstypen
4-Ethoxy-2-methylquinolin-6-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-N-oxide zu bilden.
Reduktion: Reduktionsreaktionen können den Chinolinring in Tetrahydrochinolinderivate umwandeln.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene Substituenten am Chinolinring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Nucleophile werden unter sauren oder basischen Bedingungen eingesetzt.
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene substituierte Chinoline, Chinolin-N-oxide und Tetrahydrochinolinderivate .
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-2-methylquinolin-6-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Ethoxy-2-methylquinolin-6-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. So ist beispielsweise bekannt, dass Chinolinderivate Enzyme hemmen, die an der DNA-Replikation und -Reparatur beteiligt sind, was zum Zelltod in Krebszellen führt . Die genauen molekularen Pfade hängen vom jeweiligen biologischen Kontext und der Art der Substituenten am Chinolinring ab.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-2-methylquinolin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells . The exact molecular pathways depend on the specific biological context and the nature of the substituents on the quinoline ring.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Ethoxy-2-methylquinolin-4-ol: Diese Verbindung hat eine Hydroxylgruppe in der 4. Position anstelle einer Aminogruppe.
4-Methylquinolin-6-amin: Diese Verbindung fehlt die Ethoxygruppe in der 4. Position.
Einzigartigkeit
4-Ethoxy-2-methylquinolin-6-amin ist aufgrund der spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein der Ethoxygruppe erhöht ihre Lipophilie, wodurch möglicherweise ihre Fähigkeit verbessert wird, Zellmembranen zu durchqueren und mit intrazellulären Zielstrukturen zu interagieren .
Eigenschaften
CAS-Nummer |
657391-67-8 |
|---|---|
Molekularformel |
C12H14N2O |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
4-ethoxy-2-methylquinolin-6-amine |
InChI |
InChI=1S/C12H14N2O/c1-3-15-12-6-8(2)14-11-5-4-9(13)7-10(11)12/h4-7H,3,13H2,1-2H3 |
InChI-Schlüssel |
XMYRAKYETFBGIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C2C=C(C=CC2=NC(=C1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11894806.png)
![2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B11894810.png)








